1-(Perfluoropentyl)pentane
Description
1-(Perfluoropentyl)pentane is a fluorinated hydrocarbon composed of a pentane backbone substituted with a perfluoropentyl group (C₅F₁₁). This structure combines a hydrocarbon segment with a fully fluorinated alkyl chain, resulting in unique physicochemical properties. The perfluoropentyl group imparts high electronegativity, chemical inertness, and thermal stability, making the compound suitable for applications in specialized lubricants, surfactants, and firefighting foams.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F11/c1-2-3-4-5-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBFLPZZOMIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895194 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287702-46-8 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Perfluoropentyl)pentane typically involves the reaction of perfluorinated alkyl iodides with alkanes under specific conditions. One common method is the radical-initiated addition of perfluorinated alkyl iodides to alkanes in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial production methods for fluorinated compounds often involve the electrochemical fluorination (ECF) process. This process uses anhydrous hydrogen fluoride as the fluorine source and an electric current to fluorinate hydrocarbons. The ECF process is known for its efficiency in producing perfluorinated compounds on a large scale .
Chemical Reactions Analysis
1-(Perfluoropentyl)pentane undergoes various chemical reactions, including:
Scientific Research Applications
1-(Perfluoropentyl)pentane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Perfluoropentyl)pentane is primarily related to its fluorinated structure. The presence of multiple carbon-fluorine bonds imparts high stability and resistance to metabolic degradation. In biological systems, fluorinated compounds can interact with lipid membranes, altering their properties and affecting membrane-associated processes . The compound’s inertness and stability make it suitable for use in various applications without undergoing significant chemical changes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Highly volatile (boiling point ~36°C) and flammable, used as a solvent and blowing agent .
- Perfluoropentane (C₅F₁₂) : A fully fluorinated linear alkane. Exhibits extreme chemical stability, low surface tension, and high density. Applications include heat-transfer fluids and electronics cooling .
- Perfluoropentanoic Acid (PFPeA, C₅HF₉O₂): A perfluorinated carboxylic acid. Unlike 1-(Perfluoropentyl)pentane, PFPeA is acidic and water-soluble, with environmental persistence and bioaccumulation concerns .
- 1-(4-Bromo-2-fluorophenyl)pentan-1-one : A halogenated aromatic ketone. Demonstrates how fluorination and aromatic substitution alter reactivity and polarity compared to aliphatic fluorocarbons .
Physical and Chemical Properties
Environmental and Toxicological Profiles
- PFPeA : Shorter-chain PFAS with moderate environmental mobility and lower bioaccumulation compared to C8+ PFAS .
- Perfluoropentane: Non-reactive and non-toxic but contributes to long-term environmental persistence .
- n-Pentane : Rapidly degrades in air but poses acute inhalation risks and flammability hazards .
Key Research Findings
- Stability : Fluorination drastically reduces chemical reactivity. For example, perfluoropentane resists oxidation and thermal decomposition up to 300°C .
- Environmental Impact : Shorter-chain fluorocarbons like this compound may offer alternatives to regulated long-chain PFAS but still require lifecycle assessments .
- Performance : Fluorinated compounds exhibit superior dielectric properties and thermal conductivity compared to hydrocarbons, making them valuable in electronics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
